![molecular formula C18H20FN7O B5656838 N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5656838.png)
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide often involves complex processes. For instance, Shibuya et al. (2018) discuss the synthesis of a compound where a piperazine unit is inserted, enhancing aqueous solubility and oral absorption (Shibuya et al., 2018). Janssens et al. (1985) describe the synthesis of related benzimidazole compounds using different synthetic methods, starting from various chemical precursors (Janssens et al., 1985).
Molecular Structure Analysis
The molecular structure of compounds related to our compound of interest is often characterized using techniques like X-ray crystallography. Özbey et al. (1998) determined the crystal and molecular structure of a similar compound, noting the planarity of the benzimidazole ring and its dihedral angle with the fluorophenyl ring (Özbey et al., 1998).
Chemical Reactions and Properties
The reactivity and chemical behavior of these compounds can be diverse. For instance, Gadhave et al. (2012) discuss the condensation of o-fluoro nitrobenzene with alkyl amines, leading to various benzimidazole derivatives (Gadhave et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are crucial in understanding the compound's behavior in different environments. For example, Shibuya et al. (2018) emphasized the marked enhancement in aqueous solubility due to molecular design modifications (Shibuya et al., 2018).
properties
IUPAC Name |
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O/c19-13-2-3-14-15(10-13)24-16(23-14)11-22-17(27)12-25-6-8-26(9-7-25)18-20-4-1-5-21-18/h1-5,10H,6-9,11-12H2,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEIXUVAPZZVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=NC3=C(N2)C=C(C=C3)F)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.